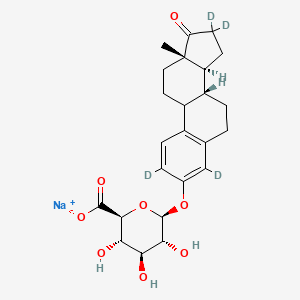
Estrone |A-D-glucuronide-d4 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estrone A-D-glucuronide-d4 (sodium) is a deuterium-labeled derivative of estrone 3-glucuronide sodium salt. Estrone is one of the major mammalian estrogens, and its glucuronide conjugate is a significant metabolite in the body. The deuterium labeling is used for tracing and quantification in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
Estrone A-D-glucuronide-d4 (sodium) is synthesized by incorporating deuterium into the estrone 3-glucuronide sodium salt. The synthesis involves the glucuronidation of estrone, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of estrone A-D-glucuronide-d4 (sodium) involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the glucuronidation of estrone, followed by purification steps to isolate the deuterium-labeled product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the final product.
化学反应分析
Types of Reactions
Estrone A-D-glucuronide-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent estrone form.
Substitution: The glucuronide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized metabolites of estrone.
Reduction: Estrone and its derivatives.
Substitution: Various substituted estrone derivatives depending on the reagents used.
科学研究应用
Estrone A-D-glucuronide-d4 (sodium) is widely used in scientific research, including:
Chemistry: Used as a standard in analytical chemistry for quantification and tracing studies.
Biology: Employed in studies related to hormone metabolism and endocrine functions.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of estrone in the body.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
作用机制
Estrone A-D-glucuronide-d4 (sodium) exerts its effects by interacting with estrogen receptors in the body. The compound enters the cells of responsive tissues, where it binds to estrogen receptors. The hormone-receptor complex then translocates to the nucleus and binds to estrogen response elements on DNA, regulating the transcription of target genes. This process influences various physiological functions, including reproductive health and metabolic processes.
相似化合物的比较
Estrone A-D-glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:
Estrone 3-glucuronide sodium salt: The non-deuterated form used in similar applications.
Estrone sulfate: Another major metabolite of estrone with different pharmacokinetic properties.
Estradiol glucuronide: A related estrogen conjugate with distinct biological activities.
Estrone A-D-glucuronide-d4 (sodium) stands out due to its enhanced stability and traceability, making it a valuable tool in research and industrial applications.
属性
分子式 |
C24H29NaO8 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14?,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |
InChI 键 |
PBULYLQKWDXDFZ-GSKGIKHZSA-M |
手性 SMILES |
[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
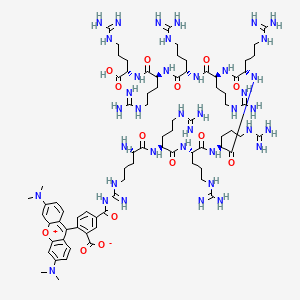
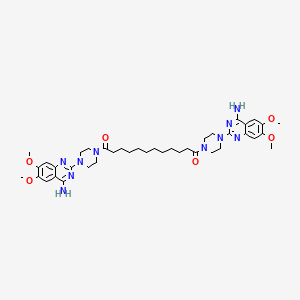
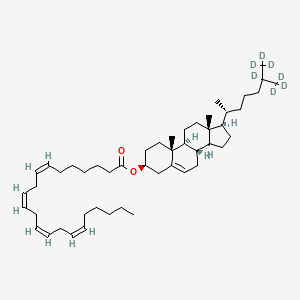
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
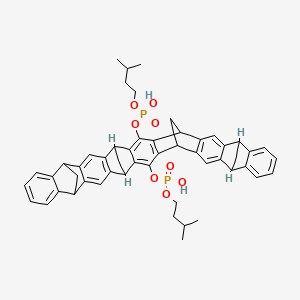

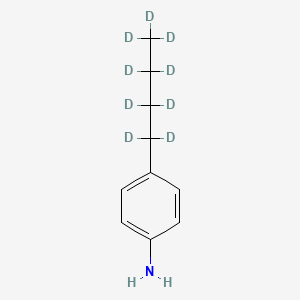
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

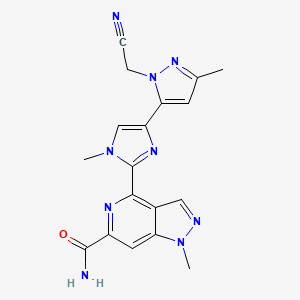
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
